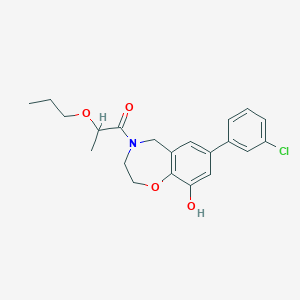![molecular formula C13H15N5OS B5369685 2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5369685.png)
2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroisoquinoline derivative that has a tetrazole-thioacetate moiety attached to it.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that it may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound may increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant and anti-inflammatory effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. The compound has also been reported to have a positive effect on cognitive function, memory, and learning.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. It has also been reported to have antioxidant and anti-inflammatory properties, which can be useful in studying the mechanisms of these processes. However, one of the limitations is that the compound's mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of 2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline. One of the directions is to further investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which can provide insights into its potential applications in other fields. Additionally, further research can be conducted to explore the compound's effects on other physiological processes, such as inflammation and oxidative stress.
Synthesis Methods
The synthesis of 2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline has been reported in the literature. One of the methods involves the reaction of 1-methyl-1H-tetrazole-5-thiol with ethyl 2-(1-bromoethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain the desired product.
Scientific Research Applications
2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. It has been reported to have antioxidant, anti-inflammatory, and neuroprotective properties. Studies have also shown that this compound has potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-17-13(14-15-16-17)20-9-12(19)18-7-6-10-4-2-3-5-11(10)8-18/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBLCFSCBCSNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B5369604.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5369610.png)
![4-bromo-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5369611.png)
![N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5369619.png)

![1-(hydroxymethyl)-4-(4-methyl-3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5369629.png)
![2-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5369637.png)
![1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline](/img/structure/B5369658.png)
![2-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5369659.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5369663.png)

![4-(2,6-dimethylpyridin-3-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5369675.png)

